Di(furan-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(furan-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-9(7-3-1-5-11-7)8-4-2-6-12-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCSFHWMJHMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317160 | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17920-86-4 | |
| Record name | 2-Furyl ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Di Furan 2 Yl Methanone and Its Derivatives
Classical Approaches to Ketone Synthesis and their Adaptations for Di(furan-2-yl)methanone
Traditional methods for ketone synthesis have been adapted for the specific challenges posed by the furan (B31954) nucleus, which is sensitive to strong acids and prone to polymerization.
Friedel-Crafts Acylation with Furan Substrates
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, the high reactivity of furan and its propensity to polymerize under standard Lewis acid conditions (e.g., AlCl₃) necessitate modified and milder approaches. stackexchange.com The direct acylation of furan with an acylating agent like 2-furoyl chloride in the presence of a suitable catalyst is a primary route to this compound.
Research has shown that catalysts such as boron trifluoride (BF₃), often in the form of its etherate complex, are more effective and lead to better yields than stronger Lewis acids like aluminum chloride. stackexchange.com The reaction temperature and the ratio of reactants are critical parameters that must be carefully controlled to maximize the yield of the desired ketone and minimize the formation of polymeric byproducts. google.com For instance, using acetic anhydride (B1165640) in the presence of boron trifluoride-etherate has been a documented method for the acylation of furan. stackexchange.com
More recent developments have focused on heterogeneous catalysts to create greener processes. One such study employed chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay for the acylation of furan with acetic anhydride, achieving high conversion (88%) and selectivity (100%) under optimized conditions. ias.ac.inresearchgate.net This approach highlights the move towards more environmentally benign catalytic systems.
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation of Furan
| Catalyst | Acylating Agent | Typical Conditions | Advantages | Disadvantages/Challenges |
|---|---|---|---|---|
| Aluminum Chloride (AlCl₃) | 2-Furoyl Chloride | Anhydrous solvent (e.g., CS₂) | Classical, well-established method | Causes extensive polymerization of furan, low yields. stackexchange.com |
| Boron Trifluoride (BF₃) / BF₃-etherate | 2-Furoyl Chloride / Furoic Anhydride | Low temperature (-20°C to 0°C) | Milder than AlCl₃, better yields, less polymerization. stackexchange.comgoogle.com | Requires stoichiometric amounts, moisture sensitive. |
| Chromium-exchanged Dodecatungstophosphoric Acid (Cr₀.₆₆-DTP/K-10) | Acetic Anhydride | Optimized temperature and catalyst ratio | Heterogeneous, reusable, high selectivity, green process. ias.ac.inresearchgate.net | Specific to certain acylating agents, may require catalyst synthesis. |
Grignard Reagent Applications in Furanone Synthesis
Grignard reagents are powerful nucleophiles widely used for carbon-carbon bond formation. acechemistry.co.ukwikipedia.orgwisc.edu The synthesis of this compound can be achieved by reacting a furan-derived Grignard reagent, such as 2-furylmagnesium bromide, with a suitable furan-based electrophile.
The general strategy involves two main pathways:
Reaction with an Acyl Chloride: 2-Furylmagnesium bromide can react with 2-furoyl chloride. This is a standard method for ketone synthesis, but care must be taken to avoid the secondary reaction where a second equivalent of the Grignard reagent adds to the newly formed ketone, leading to a tertiary alcohol. Low temperatures and inverse addition (adding the Grignard reagent to the acyl chloride) are often employed to favor ketone formation.
Reaction with a Carboxylate Derivative: Alternatively, the Grignard reagent can react with other derivatives of 2-furoic acid, such as an ester or the acid itself (after initial deprotonation). Reaction with carbon dioxide followed by acidification yields a carboxylic acid, which can then be converted to the target ketone through various methods. acechemistry.co.ukmasterorganicchemistry.com
The preparation of the Grignard reagent itself requires anhydrous conditions, typically using dry diethyl ether or tetrahydrofuran (B95107) (THF) as a solvent, as the reagent is highly reactive towards water. acechemistry.co.ukwikipedia.orgwisc.edu
Modern and Sustainable Synthetic Pathways
Contemporary synthetic chemistry emphasizes the development of efficient, selective, and environmentally sustainable methods. For the synthesis of furan ketones, this translates to a focus on transition metal catalysis and green chemistry principles.
Transition Metal-Catalyzed Coupling Reactions for Furan Ketones
Transition metal catalysts, particularly those based on palladium, have revolutionized the formation of carbon-carbon bonds, offering mild and highly selective routes to complex molecules, including furan-containing ketones.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are powerful tools for constructing the C-C bond between a furan ring and a carbonyl group. A common approach involves the coupling of a 2-furoyl derivative with an organometallic furan species.
For example, a Suzuki coupling could involve the reaction of 2-furoyl chloride with 2-furylboronic acid in the presence of a palladium catalyst and a base. nih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups. An efficient synthesis of 4-substituted 2(5H)-furanones has been reported using palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and various boronic acids. ysu.amresearchgate.net
Another modern approach is the palladium-catalyzed carbonylative coupling, where carbon monoxide is inserted between an organohalide and a coupling partner. A 2-halofuran could be coupled with another 2-halofuran under a carbon monoxide atmosphere with a palladium catalyst to form this compound directly. Furthermore, a palladium-catalyzed method for synthesizing ketones involves the cross-coupling of 2-pyridyl esters with organoboron compounds, a strategy that could be adapted for furan-based substrates. organic-chemistry.org
Table 2: Examples of Palladium-Catalyzed Reactions for Furan Ketone Synthesis
| Reaction Type | Furan Substrate 1 | Substrate 2 | Catalyst System (Example) | Key Feature |
|---|---|---|---|---|
| Suzuki Coupling | 2-Furylboronic Acid | 2-Furoyl Chloride | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Mild conditions, commercially available reagents. nih.gov |
| Stille Coupling | 2-(Tributylstannyl)furan | 2-Furoyl Chloride | PdCl₂(PPh₃)₂ | Tolerant of many functional groups. |
| Carbonylative Coupling | 2-Iodofuran | 2-Furylzinc Chloride | Pd(dba)₂ / Ligand (e.g., Xantphos) + CO gas | Direct introduction of the carbonyl group. |
| Ester-Boronic Acid Coupling | 2-Pyridyl 2-furoate | 2-Furylboronic Acid | Pd(OAc)₂ / PPh₃ | Avoids the use of highly reactive acyl halides. organic-chemistry.org |
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of furanones and related ketones, this often involves the design of more sustainable catalysts. Key strategies include the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, and the replacement of precious metals with more abundant, less toxic alternatives.
Several innovative catalytic systems have been developed:
Titanium Silicate Molecular Sieves (TS-1): These solid catalysts have been used for the efficient and selective oxidation of furan to 5-hydroxy-2(5H)-furanone using dilute hydrogen peroxide as a clean oxidant. rsc.orgrsc.org This represents a green alternative to traditional oxidation methods that use stoichiometric heavy metal oxidants.
Nano-particle Catalysts: Nano-sized catalysts like nano-CdZr₄(PO₄)₆ have been employed for the synthesis of 3,4,5-substituted furan-2(5H)-ones under microwave irradiation, demonstrating high efficiency and the benefits of combining novel materials with energy-efficient heating methods. semanticscholar.org
Supported Heteropoly Acids: As mentioned in the Friedel-Crafts section, supported heteropoly acids are effective, reusable solid acid catalysts for acylation reactions, eliminating the waste associated with stoichiometric Lewis acids. ias.ac.inresearchgate.net
Non-noble Metal Catalysts: Research is ongoing to develop catalysts based on earth-abundant metals like cobalt and cerium for various transformations of furan derivatives, aiming to reduce reliance on expensive and rare metals like palladium. frontiersin.org
These approaches not only make the synthesis of furan ketones more environmentally friendly but also often lead to improved efficiency and selectivity.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules, offering a metal-free and often more sustainable alternative to traditional transition-metal catalysis. In the context of diaryl ketones, including heteroaryl ketones like this compound, organocatalytic approaches have been developed that allow for their efficient and regioselective synthesis.
One notable strategy involves the organocatalytic C-H bond arylation of aldehydes. wordpress.comacs.org This method utilizes a commercial N-heterocyclic carbene (NHC) catalyst to generate a nucleophilic enolate from a heteroaryl aldehyde. wordpress.com This enolate can then be trapped by an electrophilic diaryliodonium salt, leading to the formation of bis-heteroaryl ketones in good yields. wordpress.comacs.org The use of non-symmetrical diaryliodonium salts in this transformation has been shown to be highly selective, providing a more economical route to these valuable compounds. wordpress.com This methodology is particularly relevant for the synthesis of this compound by employing furfural (B47365) as the aldehyde component and a suitable furan-containing iodonium (B1229267) salt.
Another organocatalytic approach for the asymmetric synthesis of β,β-diaryl ketones involves a one-pot tandem dehydration/1,6-addition/decarboxylation transformation. rsc.orgnih.gov This reaction, catalyzed by a chiral phosphoric acid, utilizes 4-hydroxybenzyl alcohols and β-keto acids to produce chiral diaryl ketones in high yields and enantioselectivities. rsc.orgnih.gov While this method has been demonstrated for the synthesis of chiral β,β-diaryl ketones, its principles could potentially be adapted for the synthesis of furan-containing analogues.
Furthermore, organocatalytic methods have been developed for the remote functionalization of furan derivatives. acs.orgnih.gov For instance, the reaction of 5-alkylfurfurals with nitroolefins, catalyzed by an aminocatalyst, proceeds through a trienamine intermediate to achieve alkylation at the exocyclic ε-position. acs.orgnih.gov This demonstrates the potential of organocatalysis to selectively functionalize the furan ring system in precursors to this compound derivatives.
| Method | Catalyst | Starting Materials | Key Features |
|---|---|---|---|
| C-H Bond Arylation | N-Heterocyclic Carbene (NHC) | Heteroaryl aldehyde, Diaryliodonium salt | Metal-free, regioselective, tolerant of various heteroaromatic nuclei. wordpress.comacs.org |
| Asymmetric Dehydration/1,6-Addition/Decarboxylation | Chiral Phosphoric Acid | 4-Hydroxybenzyl alcohol, β-Keto acid | Asymmetric synthesis, high yields, and enantioselectivities. rsc.orgnih.gov |
Photochemical and Electrochemical Synthetic Strategies
Photochemical and electrochemical methods offer unique pathways for the synthesis and transformation of organic molecules, often under mild conditions. While specific examples for the direct synthesis of this compound using these techniques are not extensively reported, the principles of furan photochemistry and electrochemical synthesis are applicable.
The photochemical behavior of furan derivatives is complex and can lead to various isomerization and cycloaddition products. netsci-journal.com For instance, the irradiation of furan derivatives can lead to the formation of cyclopropenyl intermediates, which can be trapped by nucleophiles. netsci-journal.com The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound with an alkene, is a well-known photochemical method for the synthesis of oxetanes. acs.orgacs.org The photochemical reaction of heterocyclic aldehydes with furan can yield oxetane (B1205548) derivatives, which can then undergo further transformations. researchgate.net These principles could be explored for the construction of complex molecules derived from this compound.
Electrochemical synthesis provides an alternative for driving chemical reactions. While the direct electrochemical synthesis of this compound is not prominently documented, electrochemical methods are used for various organic transformations that could be relevant. For example, electrochemical desulfurization of 2-mercapto-imidazoles provides a route to imidazoles, demonstrating the utility of electrochemistry in heterocycle synthesis. organic-chemistry.org The principles of electrosynthesis could potentially be applied to the coupling of furan-based precursors to form the desired ketone.
Derivatization Strategies for this compound
The reactivity of this compound at both the carbonyl group and the furan rings allows for a wide range of derivatization strategies, leading to a diverse array of functionalized molecules and novel heterocyclic scaffolds.
Modification at the Carbonyl Group
The carbonyl group of this compound is a key site for a variety of chemical transformations, mirroring the reactivity of typical diaryl ketones.
Reaction with Organometallic Reagents: Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to the electrophilic carbonyl carbon of this compound. libretexts.orglibretexts.org This reaction provides a straightforward route to tertiary alcohols where a new alkyl or aryl group is introduced at the carbonyl carbon. The diastereoselectivity of such additions can be influenced by the presence of chiral auxiliaries on the furan rings. clockss.org
Reduction: The carbonyl group can be reduced to a secondary alcohol (di(furan-2-yl)methanol) using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to the methylene (B1212753) group (di(furan-2-yl)methane) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction.
Formation of Hydrazones: In a condensation reaction with hydrazine (B178648) or its derivatives, this compound can be converted into the corresponding hydrazones. researchgate.netmdpi.comnih.gov These hydrazones are stable compounds and can serve as intermediates for the synthesis of other heterocyclic systems, such as pyrazoles.
Wittig Reaction: The Wittig reaction provides a method to convert the carbonyl group into a carbon-carbon double bond. Reaction of this compound with a phosphorus ylide (Wittig reagent) would yield a 1,1-di(furan-2-yl)alkene derivative.
| Reaction | Reagent(s) | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard or Organolithium Reagents | Tertiary Alcohol |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Hydrazone Formation | Hydrazine Derivatives | Hydrazone |
| Wittig Reaction | Phosphorus Ylide | Alkene |
Substitution on the Furan Rings
The furan rings in this compound are electron-rich aromatic systems and are susceptible to electrophilic substitution, primarily at the 5- and 5'-positions (the positions adjacent to the oxygen and furthest from the carbonyl group), which are the most nucleophilic. quora.comquora.com
Achieving regioselective functionalization of the furan rings is crucial for synthesizing specifically substituted derivatives.
Electrophilic Aromatic Substitution: Furan undergoes electrophilic aromatic substitution more readily than benzene (B151609), often with milder reagents and conditions. pearson.com
Halogenation: Bromination of furan can be achieved using bromine in dioxane to yield 2-bromofuran (B1272941). pearson.com Similarly, this compound is expected to undergo halogenation at the 5- and 5'-positions. The electron-withdrawing nature of the carbonyl group deactivates the furan rings, but the substitution is still directed to these positions. pharmaguideline.com
Nitration: Nitration of furan can be performed at low temperatures with a mild nitrating agent like acetyl nitrate. pharmaguideline.com This can be applied to this compound to introduce nitro groups on the furan rings.
Acylation: Friedel-Crafts acylation of furans typically requires mild catalysts like phosphoric acid or boron trifluoride due to the acid sensitivity of the furan ring. pharmaguideline.com
Metalation: Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. The carbonyl group in this compound can potentially direct lithiation to the adjacent 3- and 3'-positions of the furan rings. Subsequent reaction with various electrophiles would introduce substituents at these positions.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are a versatile tool for forming carbon-carbon and carbon-heteroatom bonds. For instance, selective palladium-catalyzed α- and β-arylations of the furan rings have been demonstrated for derivatives of (ortho-bromophenyl)furan-2-yl-methanone. rsc.org These methods can be adapted to introduce aryl groups at specific positions on the furan rings of this compound.
| Reaction | Typical Reagents | Position of Substitution |
|---|---|---|
| Halogenation | Br₂/dioxane | 5, 5' |
| Nitration | Acetyl nitrate | 5, 5' |
| Directed Metalation | n-BuLi, s-BuLi | 3, 3' (potential) |
| Pd-Catalyzed Arylation | Pd(OAc)₂, ligand, aryl halide | α or β positions |
Formation of Heterocyclic Scaffolds Incorporating this compound Moieties
The difurylmethanone core can serve as a building block for the synthesis of more complex heterocyclic systems. The carbonyl group and the furan rings can both participate in cyclization reactions.
Synthesis of Pyrazoles: Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. hilarispublisher.comdergipark.org.tr While this compound is not a 1,3-dicarbonyl compound, its hydrazone derivative can undergo further reactions. A common route to pyrazoles involves the reaction of α,β-unsaturated ketones with hydrazines. organic-chemistry.org Derivatives of this compound could be transformed into such precursors. For example, a Vilsmeier-Haack reaction on a hydrazone can lead to the formation of a pyrazole (B372694) ring. hilarispublisher.com
Synthesis of Pyridazines: Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. They can be synthesized by the reaction of 1,4-dicarbonyl compounds with hydrazine. nih.govnih.gov Although this compound is not a 1,4-dicarbonyl compound, the furan rings can be oxidatively cleaved under certain conditions to generate 1,4-dicarbonyl functionalities, which could then be cyclized to form pyridazines. Another approach involves the cycloaddition of furans with dienophiles, which can lead to pyridazine (B1198779) derivatives after a series of transformations. organic-chemistry.org
Synthesis of Imidazoles: Imidazoles are commonly synthesized from 1,2-dicarbonyl compounds, an aldehyde, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt (the Radziszewski synthesis). organic-chemistry.orgresearchgate.net A one-pot synthesis of a furan-containing imidazole (B134444) derivative has been reported from benzil, ammonium acetate, an amine, and furan-2-carbaldehyde. nih.gov This suggests that furan moieties can be readily incorporated into imidazole scaffolds.
Reaction Mechanisms and Chemical Reactivity of Di Furan 2 Yl Methanone
Mechanistic Investigations of Carbonyl Reactivity
The carbonyl group is characterized by a polarized carbon-oxygen double bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.
The fundamental reaction of the carbonyl group in Di(furan-2-yl)methanone is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide yields an alcohol. This pathway is central to reactions with various nucleophiles.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Intermediate | Product |
|---|---|---|---|
| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | Tetrahedral alkoxide | Di(furan-2-yl)methanol |
| Organometallics | Grignard Reagents (R-MgX) | Tetrahedral alkoxide | Tertiary alcohol |
These reactions are foundational to the synthesis of more complex molecules from this compound. For instance, the reduction of the ketone with sodium borohydride is a common method to produce the corresponding secondary alcohol, di(furan-2-yl)methanole researchgate.net.
Condensation reactions involving the carbonyl group of this compound are crucial for forming new carbon-carbon bonds. These reactions typically involve the initial nucleophilic addition of an enolate or another carbon nucleophile to the carbonyl group, followed by a dehydration step.
An important example is the Claisen-Schmidt condensation, where the ketone reacts with an aldehyde or another ketone lacking α-hydrogens in the presence of a base. Furan (B31954) itself can undergo condensation with ketones, often catalyzed by acid, to produce oligomers or macrocycles pharmaguideline.comscite.ai. In the case of this compound, it can act as the electrophilic partner in such reactions. The reaction between furfural (B47365) and acetone, for example, proceeds via an aldol-condensation mechanism to yield products like 4-(2-furyl)-3-buten-2-one (B1221072) and 1,5-bis-(2-furanyl)-1,4-pentadien-3-one ou.edu.
During these processes, the formation of by-products can occur, particularly under harsh conditions or with prolonged reaction times. Self-condensation or polymerization, especially in the presence of strong acids which can cause the furan rings to open, are potential side reactions pharmaguideline.com. The formation of hydrates at the carbonyl group can also occur, establishing an equilibrium between the keto and hydrate (B1144303) forms researchgate.net.
Electrophilic Aromatic Substitution on Furan Rings
The furan ring is an electron-rich aromatic system that is significantly more reactive towards electrophiles than benzene (B151609) pearson.compearson.com. This heightened reactivity is due to the oxygen heteroatom, which donates electron density to the ring through resonance.
In this compound, the carbonyl group is attached to the C2 position of each furan ring. Carbonyl groups are electron-withdrawing and act as deactivating meta-directors in electrophilic aromatic substitution (EAS) on benzene rings pearson.comlibretexts.org. However, in the highly activated furan system, the directing effect of the ring's oxygen atom dominates.
Furan preferentially undergoes EAS at the C2 position because the resulting carbocation intermediate (sigma complex) is better stabilized by resonance, including a structure where the positive charge is delocalized onto the oxygen atom pearson.compearson.comquora.com. Since the C2 positions in this compound are occupied, substitution is directed to the next most reactive site, the C5 position (para to the ketone). The ketone group deactivates the ring, making the reaction slower than with unsubstituted furan, but the regioselectivity is primarily controlled by the heteroatom, favoring substitution at the 5- and 5'- positions.
The strong directing effect of the furan oxygen allows for the selective functionalization of this compound at the C5 and C5' positions. Various EAS reactions can be performed under milder conditions than those required for benzene.
Table 2: Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent | Conditions | Expected Major Product |
|---|---|---|---|
| Bromination | Br₂ in Dioxane | -5°C | 5,5'-Dibromo-di(furan-2-yl)methanone |
| Nitration | Acetyl nitrate | Low Temperature | 5,5'-Dinitro-di(furan-2-yl)methanone pharmaguideline.com |
Halogenation of furan occurs readily; for instance, bromination with bromine in dioxane yields 2-bromofuran (B1272941) under mild conditions pearson.compearson.com. For this compound, this reaction would lead to selective bromination at the available and activated C5 positions. Similarly, acylation, which typically requires a mild catalyst like phosphoric acid or boron trifluoride, would also occur at these positions pharmaguideline.com.
Redox Chemistry of this compound
The redox chemistry of the compound involves both the reduction of the central carbonyl group and the potential oxidation of the furan rings.
Reduction: The carbonyl group is readily reduced to a secondary alcohol or completely to a methylene (B1212753) group.
Reduction to Alcohol: Using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone to di(furan-2-yl)methanol researchgate.net.
Reduction to Methylene: Deoxygenation can be achieved under more forceful conditions, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), to yield di(furan-2-yl)methane pearson.com.
Oxidation: The furan rings are susceptible to oxidation, which can lead to dearomatization and ring opening nih.gov. While the ketone group itself is resistant to further oxidation, harsh oxidizing agents can degrade the furan moieties. For example, the oxidation of some 2-substituted furans can proceed through a spiro-intermediate, leading to the formation of functionalized products rather than simple oxidation of the substituent nih.gov. This reactivity highlights the sensitivity of the furan rings compared to the central carbonyl group under oxidative conditions.
Pericyclic Reactions Involving the Furan System
The conjugated diene system within the furan rings allows this compound to potentially participate in pericyclic reactions, most notably cycloadditions.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com In this context, the furan rings of this compound act as the diene component.
The reactivity of the furan system in a Diels-Alder reaction is significantly influenced by substituents. In a "normal-demand" Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. organic-chemistry.org The carbonyl group in this compound is strongly electron-withdrawing, which reduces the electron density of the furan rings. This deactivation makes the molecule a poor diene for reactions with typical electron-deficient dienophiles like maleic anhydride (B1165640) or acrylates. researchgate.netresearchgate.net Consequently, the Diels-Alder reaction of this compound under normal-demand conditions is expected to be very slow or not occur at all.
However, the molecule's reactivity could potentially be harnessed in an "inverse-demand" Diels-Alder reaction. organic-chemistry.org In this variant, the electronic roles are reversed: an electron-poor diene reacts with an electron-rich dienophile (e.g., an enol ether). The electron-deficient nature of the furan rings in this compound could facilitate a reaction with a suitable electron-rich dienophile.
Table 2: Predicted Reactivity of this compound in Diels-Alder Reactions
| Reaction Type | Dienophile | Expected Reactivity | Rationale |
| Normal-Demand | Electron-poor (e.g., Maleic Anhydride) | Low / Unreactive | The electron-withdrawing ketone group deactivates the furan diene. organic-chemistry.orgresearchgate.net |
| Inverse-Demand | Electron-rich (e.g., Enol Ether) | Potentially Reactive | The electron-deficient furan diene is suited for this reaction type. organic-chemistry.org |
Beyond the classic [4+2] Diels-Alder reaction, furan systems can sometimes engage in other modes of cycloaddition.
[4+3] Cycloadditions: Furan and its derivatives can react with oxyallyl cations in a [4+3] cycloaddition to form seven-membered ring systems. While not extensively documented for this compound specifically, this pathway remains a theoretical possibility for the furan nucleus.
[2+2] Photocycloadditions: Under photochemical conditions, the double bonds within the furan rings could potentially undergo a [2+2] cycloaddition with an alkene. youtube.com This light-induced reaction proceeds through a different mechanism than the thermal Diels-Alder reaction and would result in the formation of a four-membered cyclobutane (B1203170) ring fused to the furan.
These alternative cycloaddition pathways are generally less common than the Diels-Alder reaction but represent other potential modes of reactivity for the furan system within this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of di(furan-2-yl)methanone at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
A foundational step in computational analysis is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For this compound, DFT calculations can predict key structural parameters. While specific computational studies on this compound are not widely available, the methodology involves iteratively calculating the forces on each atom and adjusting their positions until a stable conformation is reached.
Table 1: Illustrative Predicted Structural Parameters for this compound from a Hypothetical DFT Calculation.
| Parameter | Predicted Value |
| C=O Bond Length (Å) | 1.22 |
| C-C (furan-carbonyl) Bond Length (Å) | 1.48 |
| O-C-O (furan rings) Dihedral Angle (°) | 45 |
| C-C-O (carbonyl) Bond Angle (°) | 121 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from geometry optimization. Actual values would require specific DFT calculations.
Understanding the electronic structure of this compound is crucial for predicting its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity acadpubl.eumalayajournal.org.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) rings, while the LUMO is likely centered on the electrophilic carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying regions susceptible to electrophilic or nucleophilic attack acadpubl.eumalayajournal.org. In this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack, and regions of positive potential (blue) around the hydrogen atoms of the furan rings.
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound.
| Property | Description | Predicted Location on this compound |
| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Primarily on the π-systems of the two furan rings. |
| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Concentrated on the carbon-oxygen double bond of the carbonyl group. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical reactivity. | A moderate gap is expected, indicating moderate stability. |
DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for structure verification and analysis.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. The predicted shifts are based on the calculated electron density around each nucleus. While general ranges for furan protons and carbonyl carbons are known, specific calculations for this compound would provide more precise values, aiding in the assignment of experimental spectra pdx.educhemistrysteps.comlibretexts.orglibretexts.orgoregonstate.edu.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculations can help in assigning specific vibrational modes, such as the characteristic C=O stretch of the ketone and the various C-H and C-O stretches and bends of the furan rings.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic transitions that give rise to absorption bands in the ultraviolet-visible (UV-Vis) spectrum mdpi.comnih.govmdpi.comrsc.org. The calculations would identify the specific molecular orbitals involved in these transitions, typically π → π* transitions within the conjugated system of the molecule.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be used to explore its conformational landscape. The molecule has rotational freedom around the single bonds connecting the furan rings to the carbonyl group. MD simulations would reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent), the energy barriers between different conformations, and how the molecular shape fluctuates over time. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or a chemical reaction.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For example, one could model the reduction of the carbonyl group of this compound to a secondary alcohol. DFT calculations could be used to locate the transition state for the addition of a hydride reagent. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a theoretical estimate of the reaction rate. Such studies have been performed for other ketones to elucidate reaction mechanisms researchgate.netnih.gov.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. While no specific QSAR studies on this compound were found, the principles of QSAR could be applied if a set of its derivatives with measured activities were available.
In a hypothetical QSAR study, various molecular descriptors for this compound and its analogs would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The principles of structure-activity relationships are often discussed in the context of furan-containing compounds with biological activities nih.gov.
In Silico ADMET Prediction
The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical component of computational drug discovery. For this compound, in silico predictive models offer valuable insights into its potential pharmacokinetic and toxicological properties, guiding further experimental studies. These predictions are based on the compound's structural features and physicochemical parameters.
Lipinski's Rule of Five Analysis
Lipinski's Rule of Five is a foundational principle used to assess the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule establishes four simple physicochemical parameters. Molecules that satisfy these criteria are more likely to have good membrane permeability and oral bioavailability. For this compound, the parameters are as follows:
| Parameter | Value for this compound | Lipinski's Rule | Compliance |
| Molecular Weight | 162.14 g/mol | < 500 g/mol | Yes |
| LogP (octanol-water partition coefficient) | 1.39 (predicted) | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (one carbonyl oxygen, two furan oxygens) | ≤ 10 | Yes |
This data is computationally generated based on the known structure of this compound.
As indicated in the table, this compound adheres to all of Lipinski's rules, suggesting that it possesses physicochemical properties consistent with those of orally bioavailable drugs.
Predicted ADMET Properties
Beyond the initial druglikeness assessment, more specific ADMET parameters can be predicted using various computational models. These predictions provide a more granular view of the compound's expected behavior in a biological system.
| ADMET Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |
| P-glycoprotein Substrate | No (predicted) | The compound is not expected to be actively pumped out of cells by this major efflux transporter. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Yes (predicted) | The molecule may be able to cross the BBB and exert effects on the central nervous system. |
| Plasma Protein Binding | Moderate | A portion of the compound is expected to bind to plasma proteins, affecting its free concentration. |
| Metabolism | ||
| CYP450 2D6 Inhibitor | No (predicted) | Unlikely to interfere with the metabolism of drugs that are substrates of this major cytochrome P450 isoform. |
| CYP450 3A4 Inhibitor | No (predicted) | Unlikely to inhibit the metabolism of a wide range of drugs metabolized by this key enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | Low Probability | Less likely to be actively secreted by the kidneys via this transporter. |
| Toxicity | ||
| AMES Mutagenicity | Low Probability | Predicted to be non-mutagenic in the Ames test. |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Unlikely to cause cardiotoxicity by blocking the hERG potassium channel. |
| Hepatotoxicity | Low Probability | Predicted to have a low risk of causing liver damage. |
These predicted ADMET properties are generated from computational models and have not been experimentally verified.
Applications of Di Furan 2 Yl Methanone and Its Derivatives in Advanced Materials Science
Polymer Science and Engineering
The incorporation of the di(furan-2-yl)methanone motif into macromolecular structures allows for the development of polymers with tailored thermal, mechanical, and electronic properties. Its rigid, aromatic nature makes it a candidate for high-performance plastics, while the furan (B31954) rings offer reactive sites for crosslinking or further functionalization.
While this compound itself is not widely reported as a direct monomer for large-scale polymerization, its structural components—furan rings and dicarboxylic acids—are foundational to a significant class of bio-based polymers. Furan-2,5-dicarboxylic acid (FDCA), a derivative of furan, is a key bio-based monomer used in the synthesis of high-performance polyesters and polyamides. researchgate.netresearchgate.net These polymers are positioned as sustainable alternatives to petroleum-based counterparts like poly(ethylene terephthalate) (PET). researchgate.net
The synthesis of furan-based polyamides and polyesters typically involves the polycondensation of an FDCA derivative, such as dimethyl furan-2,5-dicarboxylate, with various diamines or diols. researchgate.netresearchgate.net Research has demonstrated the successful preparation of a range of furan-based polyamides (FPAs) with varying diamine chain lengths, resulting in materials with high glass transition temperatures (Tg) and excellent mechanical properties. researchgate.netbohrium.com Similarly, furan-based polyesters have been synthesized with intrinsic viscosities comparable to commercial PET. researchgate.net
Conversely, simpler furan-ketone structures like 2-furyl vinyl ketone have been successfully polymerized through anionic, cationic, and free-radical initiation methods. researchgate.net However, studies on the polymerization of 2-furyl methyl ketone have shown that it can inhibit the polymerization of other comonomers. researchgate.net This suggests that the reactivity of the ketone group in conjunction with the furan ring is a critical factor in polymerization behavior, and the specific structure of this compound may present challenges for direct homopolymerization.
| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td-5%) | Tensile Strength (MPa) |
|---|---|---|---|
| Poly(pentylene furanamide) (PA5F) | 138 °C | 408 °C | 84 MPa |
| Poly(hexamethylene furanamide) (PA6F) | - | - | 74 MPa |
| Poly(octamethylene furanamide) (PA8F) | 104 °C | 380 °C | 62 MPa |
| Poly(dodecamethylene furanamide) (PA12F) | 89 °C | 357 °C | 45 MPa |
A key strategy in modern polymer chemistry is the incorporation of functional units into existing polymer structures to impart new properties. Furan rings, such as those in this compound, are particularly valuable for this purpose. They can be integrated directly into the polymer backbone or appended as side chains.
The inclusion of furan heterocycles into conjugated polymer backbones has been shown to be highly advantageous for applications in organic electronics. lbl.gov Inserting furan moieties enables the development of low band-gap polymers suitable for organic solar cells. lbl.gov These furan-containing polymers can exhibit substantial power conversion efficiencies. lbl.gov A significant benefit of using furan is that it improves the solubility of the polymer in common organic solvents, which allows for the use of smaller solubilizing side chains compared to their all-thiophene analogues. lbl.gov
Furthermore, the ketone functionality present in this compound offers a route for grafting onto polymer side chains. Polyketones can be chemically modified with furan groups through the Paal-Knorr reaction with furfurylamine. nih.gov This process grafts furan pendants onto the polyketone backbone, creating sites for thermally reversible crosslinking via the Diels-Alder reaction. nih.gov This approach allows for the creation of functional materials with tunable thermomechanical properties, including self-healing and shape memory behaviors. nih.gov
The development of functional polymers, particularly those with electroactive properties, is a major focus of materials science. The conjugated system of the furan ring makes it an excellent component for such materials. Furan-based conjugated polymers are part of the broader class of Group 16 conjugated polymers, which also includes materials based on thiophene, selenophene, and tellurophene. rsc.org
The synthesis of copolymers containing furan and other aromatic or heteroaromatic units has led to a variety of electroactive materials. acs.org For example, expanding the conjugation of furan-based polymers with units like 1,6-methano rsc.organnulene results in copolymers with properties that rival those containing traditional aromatic cores. acs.orgresearchgate.net These materials are investigated for their electronic properties using techniques such as UV-vis spectroscopy and cyclic voltammetry. acs.org The electropolymerization of monomers containing furan rings is a common method to produce electroactive polymer films. acs.org
Supramolecular Chemistry
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The specific geometry and electronic properties of this compound make it an interesting candidate for designing complex molecular assemblies.
Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a "guest" molecule within the cavity of a "host" molecule. mdpi.com The design of effective host-guest systems relies on molecular recognition, which is governed by specific intermolecular interactions.
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. This process is fundamental to the creation of many functional nanomaterials. nih.gov The driving forces for self-assembly include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. nih.gov
The molecular structure of this compound and its derivatives offers potential for directed self-assembly. The planar, π-rich furan rings can participate in π-stacking interactions, while the polar ketone group can engage in dipole-dipole interactions and hydrogen bonding (with appropriate partners). These interactions can guide the molecules to assemble into larger, ordered architectures.
Optoelectronic Materials
The unique structural and electronic characteristics of the furan moiety, a core component of this compound, have positioned its derivatives as promising candidates for a variety of optoelectronic applications. The inherent aromaticity and electron-rich nature of the furan ring, combined with the electronic influence of the central ketone group in this compound, provide a versatile platform for the design of novel materials with tailored photophysical and charge transport properties. Research into furan-containing compounds has revealed their potential in luminescent materials, solar cells, and broader organic electronics, suggesting a promising future for this compound derivatives in these advanced materials science fields.
Luminescent Materials
Derivatives of this compound have emerged as a compelling class of luminescent materials, with their emission properties being tunable through strategic chemical modifications. The furan rings, acting as π-conjugated systems, form the basis of their photoluminescence. The electronic interplay between the furan moieties and the central carbonyl group, along with the potential for introducing various substituents, allows for the engineering of molecules with specific emission wavelengths and quantum efficiencies.
One notable area of investigation involves the incorporation of furan-containing ligands into metal complexes to enhance their luminescent properties. For instance, a mixed-metal complex featuring a furan-containing 1,3-diketone ligand, specifically 4,4,4-trifluoro-1-(furan-2-yl)butan-1,3-dione, has demonstrated significantly enhanced luminescent characteristics. rsc.org This enhancement is attributed to efficient energy transfer processes facilitated by the furan-containing ligand.
Furthermore, naphtho[2,1-b]furans, which can be synthesized from furan-based precursors, have been identified as promising fluorescent scaffolds for applications in organic electronics. researchgate.net These examples underscore the potential of designing and synthesizing novel this compound derivatives with tailored luminescent properties for applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.
Table 1: Examples of Furan-Containing Luminescent Derivatives and Their Properties
| Derivative Class | Key Features | Potential Applications |
| Furan-containing metal complexes | Enhanced luminescence via energy transfer | OLEDs, Luminescent thermometers |
| Naphtho[2,1-b]furans | Promising fluorescent scaffolds | Organic electronics, Fluorescent probes |
Solar Cell Applications
The pursuit of efficient and cost-effective organic photovoltaic (OPV) devices has led to the exploration of a wide array of organic semiconductors, with furan-based polymers showing considerable promise. While not directly focusing on this compound, research into polymers incorporating furan rings in their backbone provides valuable insights into the potential of this structural motif in solar cell applications. Furan-containing conjugated polymers are being investigated as alternatives to their thiophene-based counterparts due to furan's weaker aromaticity and the potential for creating materials with desirable electronic and physical properties. researchgate.net
Studies have demonstrated that the inclusion of furan units in the main chain of conjugated polymers can lead to materials with good solubility and favorable frontier molecular orbital energy levels for efficient charge separation in bulk heterojunction (BHJ) solar cells. For example, some furan-based polymers have achieved power conversion efficiencies (PCEs) of up to 5.0%. The use of furan as a building block is also advantageous due to its potential derivation from renewable biomass resources.
Table 2: Performance of Furan-Based Polymers in Organic Solar Cells
| Polymer Type | Key Features | Achieved Power Conversion Efficiency (PCE) |
| Furan-containing conjugated polymers | Alternative to thiophene-based polymers, good solubility | Up to 5.0% |
| Furan-based dyes for DSSCs | Tunable electronic properties for efficient charge transfer | Varies depending on specific dye structure |
Organic Electronics
The application of this compound and its derivatives extends into the broader field of organic electronics, where the charge transport properties of organic materials are paramount. Furan-containing semiconductors have been investigated for their potential use in organic field-effect transistors (OFETs), which are fundamental components of modern electronic devices.
Research has shown that integrating furan rings into π-conjugated molecules can significantly influence their photophysical, electrochemical, and charge transport properties. researchgate.net Furan semiconductors have demonstrated potential as both p-type and n-type materials in OFETs. For instance, furan-phenylene co-oligomers have been noted for their excellent hole-transport properties. researchgate.net The smaller atomic size of the oxygen atom in the furan ring, compared to sulfur in thiophene, can lead to better backbone planarity in polymers, which is advantageous for charge carrier mobility. mdpi.com
Furthermore, the synthesis of conductive polymers from furan monomers is an active area of research. mdpi.comsemanticscholar.orgekb.egnih.govacs.org Polyfuran and its composites are being explored for various applications due to their tunable conductivity and ease of modification. While the direct polymerization of this compound has not been extensively reported, its difunctional nature suggests it could serve as a monomer or a precursor for the synthesis of novel conductive polymers with unique properties imparted by the central carbonyl group. The ability to tailor the charge transport characteristics through molecular design makes this compound derivatives attractive candidates for future organic electronic materials. beilstein-journals.orgrsc.org
Table 3: Charge Transport Properties of Furan-Containing Materials
| Material Class | Key Property | Potential Application |
| Furan-phenylene co-oligomers | Good hole-transport | p-type semiconductors in OFETs |
| Furan-containing copolymers | Enhanced charge carrier mobility due to backbone planarity | Active layers in OFETs |
| Conductive Polyfurans | Tunable electrical conductivity | Organic conductors, sensor components |
Research on Biochemical Interactions and Potential Bioactivity
Investigations into Receptor Binding and Enzyme Inhibition
Studies into the interaction of furan-containing compounds with biological receptors and enzymes have revealed potential therapeutic applications. The core furan-2-yl-methanone scaffold has been utilized as a basis for synthesizing derivatives with inhibitory activity against specific protein targets.
Protein tyrosine kinases (PTKs) are crucial enzymes in cellular signaling pathways, and their inhibition is a key strategy in cancer therapy. A series of novel furan-2-yl(phenyl)methanone derivatives have been synthesized and evaluated for their in vitro PTK inhibitory activity. Several of these derivatives demonstrated promising activity, with some showing efficacy comparable to or greater than the positive reference compound, genistein. The research aimed to explore the structure-activity relationships of these compounds, identifying the furan-2-yl(phenyl)methanone scaffold as a viable backbone for developing new PTK inhibitors.
Table 1: PTK Inhibitory Activity of Selected Furan-2-yl(phenyl)methanone Derivatives
| Compound | Structure | Activity Comparison |
|---|---|---|
| Furan-2-yl(phenyl)methanone scaffold | A benzene (B151609) ring connected to a furan (B31954) system via a carbonyl group. | Foundational structure for derivatives with biological activity. |
| Novel Derivatives | Modifications on the phenyl ring. | Several derivatives showed promising PTK inhibitory activity. |
| Genistein | Reference compound. | Some synthesized derivatives exhibited activity identical to or better than genistein. |
The Urotensin-II (U-II) receptor (UT receptor) is a G-protein-coupled receptor involved in a variety of physiological processes, particularly in the cardiovascular system. nih.govnih.gov U-II is recognized as the most potent mammalian vasoconstrictor identified to date. nih.gov Consequently, the development of specific and selective UT receptor antagonists is an active area of research for potential treatments of cardiovascular pathologies. nih.gov While numerous compounds have been investigated as UT receptor antagonists, current scientific literature does not establish a direct link or specific research into Di(furan-2-yl)methanone or its immediate derivatives for this activity.
Antimicrobial Research
The broad-spectrum antimicrobial properties of compounds containing the furan nucleus have been well-documented. amazonaws.comutripoli.edu.ly Research has extended to derivatives of the furan-2-yl-methanone structure to assess their activity against a range of pathogenic bacteria and fungi.
A study involving derivatives of dinaphtho[2,1-b]furan-2-yl-methanone, a complex molecule containing the furan-2-yl-methanone core, evaluated their antimicrobial properties. tubitak.gov.trresearchgate.net The synthesized compounds, including the parent methanone (B1245722) and its oxime derivatives, were tested against several bacterial strains. tubitak.gov.trresearchgate.net The results indicated that all of the tested compounds displayed weak antibacterial activity against the selected microorganisms. tubitak.gov.trresearchgate.net The minimum inhibitory concentration (MIC) for these compounds was found to be in the range of 128-512 μg/mL. tubitak.gov.trresearchgate.net
The same study that investigated antibacterial properties also assessed the antifungal activity of dinaphtho[2,1-b]furan-2-yl-methanone and its derivatives. tubitak.gov.trresearchgate.net The compounds were tested against pathogenic Candida species. Similar to the antibacterial results, the compounds demonstrated weak antifungal activity. tubitak.gov.trresearchgate.net The MIC values against the tested fungal strains were also in the range of 128-512 μg/mL. tubitak.gov.trresearchgate.net The furan scaffold is generally recognized for its antifungal potential, which supports the continued investigation of its derivatives. amazonaws.comutripoli.edu.ly
Table 2: Antimicrobial Activity of Dinaphtho[2,1-b]furan-2-yl-methanone Derivatives
| Microorganism Type | Tested Species | MIC Range (μg/mL) | Observed Activity |
|---|---|---|---|
| Bacteria | Salmonella typhimurium | 128 - 512 | Weak tubitak.gov.trresearchgate.net |
| Escherichia coli | 128 - 512 | Weak tubitak.gov.trresearchgate.net | |
| Bacillus subtilis | 128 - 512 | Weak tubitak.gov.trresearchgate.net | |
| Fungi | Candida globrata | 128 - 512 | Weak tubitak.gov.trresearchgate.net |
The furan ring is a structural feature in various compounds known to possess antiviral effects. utripoli.edu.lynih.gov Synthetic compounds containing the naphthofuran skeleton, which is related to the structures tested for antimicrobial activity, have been associated with antiviral properties. researchgate.net However, specific studies detailing the antiviral potency of this compound or the dinaphtho[2,1-b]furan-2-yl-methanone derivatives evaluated for other antimicrobial activities are not extensively covered in the available research.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Furan-2-yl(phenyl)methanone |
| Genistein |
| Dinaphtho[2,1-b]furan-2-yl-methanone |
Neuroprotective Research
The potential neuroprotective effects of compounds containing furan rings have been an area of interest in medicinal chemistry. Research into 2-arylbenzo[b]furan derivatives has indicated potential neuroprotective and anti-neuroinflammatory effects. nih.gov These studies suggest that certain structural features within this class of compounds may contribute to their ability to protect neurons from damage.
However, there is a lack of specific research on the neuroprotective properties of this compound. The general neuroprotective potential of ketone bodies, which are structurally different but share the ketone functional group, has been explored, particularly in the context of the ketogenic diet. johnshopkins.edunih.govnih.gov These studies suggest that ketones may offer neuroprotection through various mechanisms, including enhancing neuronal energy reserves and exerting antioxidant and anti-inflammatory effects. johnshopkins.edunih.govnih.gov Whether this compound possesses any of these properties requires direct investigation.
Other Reported Biological Activities
Beyond anticancer and neuroprotective research, furan and methanone derivatives have been explored for other biological activities, notably for their anti-inflammatory properties.
The anti-inflammatory potential of furan-containing compounds has been documented in several studies. These compounds are thought to exert their effects through various mechanisms. Some furan derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. researchgate.net The inhibition of COX-1 and COX-2 can reduce the production of prostaglandins, which are pro-inflammatory molecules.
Research on certain furanone derivatives has shown that they can act as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. researchgate.net Additionally, some furan-based compounds have been found to inhibit the production of pro-inflammatory cytokines. While these findings highlight the potential of the furan scaffold in developing anti-inflammatory agents, the specific anti-inflammatory activity and mechanisms of this compound have not been specifically reported.
Analgesic Effects
Scientific investigation into the specific analgesic properties of this compound is limited. However, the broader class of furan derivatives has been noted for its potential physiological and chemotherapeutic effects, which include analgesic activities. researchgate.net For instance, studies on dihydrofuran-2-one derivatives have demonstrated their potential as analgesic agents in various rodent models of pain. nih.gov
One notable study on 3-mono-substituted derivatives of dihydrofuran-2-one revealed significant analgesic activity. The efficacy of these compounds was evaluated using several standardized tests, including the hot plate test, writhing test, and capsaicin- and glutamate-induced nociception models. The results indicated that these furan-containing molecules possess analgesic properties, with some derivatives showing potency comparable to or greater than reference drugs like acetylsalicylic acid and morphine. nih.gov
| Compound | Test Model | ED₅₀ (mg/kg) | Reference Drug | Reference Drug ED₅₀ (mg/kg) |
|---|---|---|---|---|
| L-PP1 | Hot Plate Test | 1.34 | Morphine | 5.0 |
| L-PP1 | Writhing Test | 0.79 | Acetylsalicylic Acid | 25.0 |
| L-PP1 | Capsaicin-induced Pain | 2.01 | - | - |
| L-PP1 | Glutamate-induced Pain | 3.99 | - | - |
While these findings are for structurally related compounds and not this compound itself, they suggest that the furan scaffold can be a key pharmacophore for the development of new analgesic drugs. Further research would be necessary to determine if this compound shares these properties.
Antioxidant Studies
The antioxidant potential of furan derivatives is an area that has garnered scientific interest. Furan-containing compounds are known to exhibit antioxidant properties, which are often attributed to their chemical structure and ability to scavenge free radicals. researchgate.net The mechanism of action is thought to involve electron transfer and hydrogen atom transfer processes, which neutralize reactive oxygen species. researchgate.net
A study on 2-substituted furan derivatives highlighted that the nature of the substituent on the furan ring plays a crucial role in its antioxidant capacity. For instance, a p-hydroxy substituted styryl-furan derivative demonstrated good antioxidant properties, with an IC₅₀ value of approximately 40 μM in a DPPH radical scavenging assay. researchgate.net In contrast, derivatives with strong electron-withdrawing groups showed no significant antioxidant activity. researchgate.net
| Compound Type | Example Substituent | Antioxidant Activity (DPPH Assay) |
|---|---|---|
| Hydroxy-substituted Furan Derivative | p-hydroxy phenyl styryl | Good (IC₅₀ ~ 40 μM) |
| Furan Derivatives with Electron-Withdrawing Groups | Nitro, Cyano, Chloro | None |
These findings suggest that the electronic properties of the substituents on the furan rings are key determinants of antioxidant activity. While these studies were not conducted on this compound itself, they provide a framework for predicting its potential antioxidant capabilities and suggest that modifications to its structure could modulate this activity.
Drug Discovery and Medicinal Chemistry Lead Identification
The furan nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. researchgate.net This versatility makes furan derivatives, including this compound, attractive starting points for the design and synthesis of new therapeutic agents. researchgate.net
The inclusion of the furan moiety is a significant synthetic strategy in the quest for new drugs, and the therapeutic efficacy of numerous furan-containing drugs has spurred further research in this area. researchgate.net this compound can serve as a versatile precursor or scaffold for the synthesis of more complex molecules with a wide range of biological activities.
Research has shown that derivatives of this compound are being explored for various therapeutic applications. For example, a series of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives have been synthesized and evaluated for their anti-proliferative potential against cancer cell lines. nih.gov This highlights the utility of the methanone-linked furan structure as a basis for developing new anticancer agents.
The adaptability of the furan ring system allows for a multitude of chemical modifications, enabling medicinal chemists to fine-tune the pharmacological properties of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The exploration of this compound and its analogues in various biological assays is a viable strategy for the identification of novel lead compounds for a range of diseases.
Environmental Fate and Degradation Research
Environmental Risk Assessment MethodologiesWithout foundational data on its fate and toxicity, no environmental risk assessments specific to Di(furan-2-yl)methanone have been developed or published.
This lack of information underscores the need for future research to understand the potential environmental impact of this and other furan-based compounds.
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Di(furan-2-yl)methanone Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, and this compound is no exception. These computational tools can accelerate the design-make-test-analyze cycle, which is fundamental to chemical and materials research.
Future research will likely focus on:
Predictive Modeling: AI algorithms can be trained on existing data to predict the physicochemical properties, reactivity, and biological activity of novel this compound derivatives. This will enable researchers to prioritize the synthesis of compounds with the most promising characteristics for specific applications.
Synthesis Planning: Machine learning models can assist in designing efficient synthetic routes to this compound and its analogues. By analyzing vast databases of chemical reactions, these tools can propose novel and optimized reaction pathways, reducing the time and resources required for experimental work.
De Novo Design: AI can be employed to generate entirely new molecular structures based on the this compound scaffold, tailored to possess specific desired properties. This approach opens up new avenues for the discovery of molecules with enhanced performance in areas such as therapeutics and materials science.
Table 1: Potential Applications of AI/ML in this compound Research
| Application Area | AI/ML Technique | Potential Outcome |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Rapid screening of virtual libraries of derivatives |
| Synthesis Design | Retrosynthesis Algorithms | Identification of efficient and novel synthetic pathways |
| Novel Compound Generation | Generative Adversarial Networks (GANs) | Discovery of new this compound-based molecules |
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of this compound exist, ongoing research is focused on developing more efficient, sustainable, and versatile synthetic strategies. The furan (B31954) moiety is a valuable building block in organic synthesis due to its unique reactivity.
Key areas for future exploration include:
One-Pot Reactions: The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. Research into catalyzed 1,4-conjugate additions followed by furan heterocyclization is a promising avenue.
Catalytic Approaches: The use of novel catalysts, including metal nanoparticles and biocatalysts, can lead to milder reaction conditions, higher yields, and improved selectivity. For example, silver nanoparticles have been shown to be effective catalysts for the synthesis of furan derivatives.
Flow Chemistry: The transition from batch to continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.
Bio-based Feedstocks: The synthesis of this compound from renewable biomass sources, such as furfural (B47365), is a key aspect of sustainable chemistry. Future research will likely focus on optimizing the conversion of biomass-derived platform chemicals into furan-based compounds.
Advanced Applications in Nanoscience and Nanotechnology
The unique electronic and structural properties of the furan ring make this compound an attractive candidate for applications in nanoscience and nanotechnology. While direct applications of the parent compound are still emerging, research on related furan derivatives highlights the potential in this field.
Future research could explore:
Nanocatalysis: this compound and its derivatives could serve as ligands to stabilize metal nanoparticles, creating novel nanocatalysts for a variety of organic transformations. The furan rings can coordinate with metal surfaces, influencing the catalytic activity and selectivity of the nanoparticles.
Functional Nanomaterials: The incorporation of this compound into larger polymeric or supramolecular structures could lead to the development of new functional nanomaterials. The compound's properties could be harnessed to create materials with specific optical, electronic, or sensing capabilities.
Drug Delivery Systems: Furan-containing molecules have been investigated for their potential in biomedicine. Nanoparticles functionalized with this compound derivatives could be explored as carriers for targeted drug delivery, leveraging the biological activities of some furan-based compounds. For instance, algae-mediated silver nanoparticles have been noted in cancer research involving furan derivatives. researchgate.net
Development of this compound-Based Biosensors
The development of sensitive and selective biosensors is crucial for applications in healthcare, environmental monitoring, and food safety. Furan derivatives have shown promise as components of various sensing platforms. encyclopedia.pub
Emerging research avenues include:
Colorimetric Sensors: The furan moiety can be chemically modified to create compounds that exhibit a color change upon interaction with a specific analyte. This principle can be used to develop simple, low-cost colorimetric sensors for the detection of amines and other biologically relevant molecules. encyclopedia.pub
Electrochemical Sensors: this compound can be used as a building block for creating electroactive polymers. These polymers can be deposited on electrode surfaces to create electrochemical sensors for the detection of a wide range of analytes, from small molecules to biomacromolecules. Furan derivatives have been used in electrochemical sensors for detecting furan in food and in the development of biosensors for pesticides. researchgate.netspkx.net.cn
Optical and Fluorescent Sensors: By incorporating fluorophores or chromophores into the this compound structure, it is possible to design optical sensors that signal the presence of an analyte through changes in fluorescence or absorbance. Furan derivatives are already being explored for optical ionic sensing. researchgate.net
Table 2: Potential Biosensor Applications for this compound Derivatives
| Sensor Type | Detection Principle | Potential Analytes |
| Colorimetric | Color change upon binding | Amines, metal ions |
| Electrochemical | Change in electrical signal | Neurotransmitters, glucose, DNA |
| Optical/Fluorescent | Change in light emission/absorption | pH, specific proteins, environmental pollutants |
Expansion into New Therapeutic Areas
The furan nucleus is a common feature in many biologically active compounds and approved drugs. While derivatives of this compound have been investigated for their anti-cancer properties, there is significant potential for expansion into other therapeutic areas. researchgate.netnih.gov
Future research will likely target:
Antimicrobial Agents: The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The furan scaffold is present in several known antimicrobial agents, and novel this compound derivatives could be synthesized and screened for activity against a broad spectrum of bacteria and fungi.
Anti-inflammatory Drugs: Chronic inflammation is a hallmark of many diseases. Furan-containing molecules have demonstrated anti-inflammatory properties, suggesting that this compound could serve as a starting point for the development of new anti-inflammatory agents.
Neuroprotective Agents: Oxidative stress and neuroinflammation are implicated in the pathogenesis of neurodegenerative diseases. The antioxidant properties of some furan derivatives could be exploited to design this compound-based compounds with neuroprotective effects.
Antiviral Compounds: The furan ring is a key component of several antiviral drugs. High-throughput screening of this compound derivative libraries could lead to the identification of new lead compounds for the treatment of viral infections.
Contribution to Sustainable Chemical Processes and Circular Economy
The principles of green chemistry and the circular economy are becoming increasingly important in the chemical industry. This compound is well-positioned to contribute to this paradigm shift due to its potential origins from renewable resources and its versatile chemical nature.
Future efforts in this area should focus on:
Biomass Valorization: A key goal is the efficient and cost-effective synthesis of this compound from furfural, a platform chemical derived from the dehydration of pentose sugars found in lignocellulosic biomass. This would reduce the reliance on fossil fuels for chemical production.
Designing for Recyclability: The development of polymers and materials incorporating the this compound unit should consider their end-of-life fate. Research into designing these materials for facile degradation and recycling will be crucial for their long-term sustainability.
Green Synthesis Routes: As mentioned in section 9.2, the use of greener solvents, catalytic processes, and energy-efficient reaction conditions will be essential for minimizing the environmental footprint of this compound production.
Waste as a Resource: Exploring the use of waste streams from other industrial processes as potential feedstocks for the synthesis of this compound aligns with the principles of a circular economy, where waste is valorized into new products.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new technologies and applications that are both innovative and sustainable.
Q & A
Q. What are the established synthetic routes for Di(furan-2-yl)methanone, and how do reaction conditions influence yield?
this compound is commonly synthesized via Friedel-Crafts acylation , where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For example, biphenyl and benzoyl chloride under AlCl₃ catalysis yield similar structures . Key factors affecting yield include:
- Catalyst concentration : Excess AlCl₃ can lead to side reactions.
- Temperature : Reactions typically proceed at 0–25°C to minimize decomposition.
- Solvent : Non-polar solvents (e.g., dichloromethane) enhance electrophilic acylation.
Table 1 : Optimization parameters for Friedel-Crafts synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2–1.5 eq | >80% yield |
| Temperature | 0–25°C | Prevents tar formation |
| Reaction Time | 4–6 hours | Maximizes conversion |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Used to identify volatile derivatives. For example, retention indices (RI) on DB-1 columns are reported as 1596 .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the carbonyl group .
- X-ray Diffraction (XRD) : Resolves crystal structure and π-conjugation patterns, as seen in related furan-triazine systems .
Q. Key Data :
Advanced Research Questions
Q. How does this compound participate in non-covalent interactions in biological systems?
The compound engages in:
- Hydrogen Bonding : The carbonyl oxygen acts as an acceptor, forming bonds with residues like lysine (LYS) in proteins .
- Pi-Cation Interactions : The aromatic furan rings interact with arginine (ARG) residues, as demonstrated in interleukin-4 (IL4) binding studies .
- Hydrophobic Interactions : The furan scaffold interacts with methionine (MET) in hydrophobic pockets .
Methodological Insight : Use molecular docking simulations (e.g., AutoDock Vina) to map interaction sites. Validate with isothermal titration calorimetry (ITC) for binding affinity measurements.
Q. What computational strategies are used to model the electronic properties of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, planar π-conjugation in furan derivatives enhances electron delocalization .
- Molecular Dynamics (MD) : Simulates stability in solvent environments (e.g., water, DMSO) .
- Docking Software (e.g., Schrödinger Suite) : Predicts binding modes with biological targets like IL4 or IL10 .
Table 2 : Computational parameters for DFT analysis
| Parameter | Value |
|---|---|
| Basis Set | B3LYP/6-311+G(d,p) |
| Solvent Model | PCM (Water) |
| HOMO-LUMO Gap | ~4.2 eV (estimated) |
Q. How can researchers resolve contradictions in reported hydrogen-bonding behavior of this compound?
Discrepancies in hydrogen-bonding (e.g., donor vs. acceptor roles) arise from:
Q. Validation Approach :
Conduct pH-variant IR spectroscopy to track carbonyl protonation.
Compare XRD (solid) and NMR (solution) data for consistency .
Q. What analytical methods are used to study the thermal degradation products of this compound?
Pyrolysis-GC-MS identifies degradation products such as:
Q. Experimental Design :
Q. How does the crystal packing of this compound derivatives influence their material properties?
In related compounds (e.g., 3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine), planar π-conjugation and intramolecular N⋯O interactions (2.76 Å) enhance thermal stability and charge transport . Use Mercury Software to analyze crystallographic data (e.g., space group P21/c) and predict optoelectronic behavior.
Q. What role does this compound play in experimental phasing for macromolecular crystallography?
While not directly reported, analogs like SHELXC/D/E are used in high-throughput phasing due to robustness in handling twinned or high-resolution data . The compound’s heavy atom derivatives (e.g., iodinated analogs) could serve as phasing agents in SAD/MAD experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
